molecular formula C15H21NO4 B152178 (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid CAS No. 65635-85-0

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

Cat. No.: B152178
CAS No.: 65635-85-0
M. Wt: 279.33 g/mol
InChI Key: TVXSGOBGRXNJLM-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is significant in organic chemistry and biochemistry due to its role in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

    Alkylation: The protected amino acid is then subjected to alkylation using methyl iodide (CH3I) to introduce the methyl group.

    Hydrolysis: The ester or amide formed during the alkylation step is hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of deprotected amino acids or peptides.

Scientific Research Applications

®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    ®-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid: Similar structure but lacks the methyl group.

    ®-2-(((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: Uses a different protecting group (Boc) instead of Cbz.

    ®-2-(((Methoxycarbonyl)amino)-4-methylpentanoic acid: Uses a methoxycarbonyl protecting group.

Uniqueness

®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the methyl group. This combination provides specific reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .

Properties

IUPAC Name

(2R)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXSGOBGRXNJLM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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